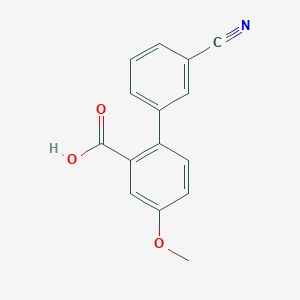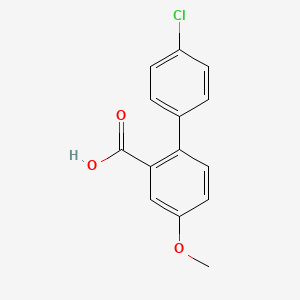
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, is a compound used in a variety of scientific research applications. It is an organic compound, comprised of a phenyl group bonded to a benzene ring, with a methoxy group and a cyanide group attached to the phenyl group. This compound has a wide range of applications in scientific research, from biochemical and physiological effects to a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used to study the structure of polymers and to study the kinetics of reactions.
Wirkmechanismus
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, acts by binding to a variety of organic molecules. It binds to aromatic rings and is able to form covalent bonds with other molecules. This binding is responsible for the compound’s ability to act as a catalyst in organic synthesis and polymerization reactions.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for human health. It has also been studied for its potential to inhibit the growth of certain types of bacteria, as well as its potential to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has several advantages for use in lab experiments. It is a relatively stable compound, making it an ideal reagent for organic synthesis. It is also relatively non-toxic and has a low melting point, making it easier to handle and store. However, it is also relatively expensive and may not be suitable for some types of experiments.
Zukünftige Richtungen
The potential applications of 2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, in scientific research are vast. Future research could explore its potential as a drug delivery system, as a therapeutic agent, or as a potential treatment for cancer. Its antioxidant properties could also be further studied for potential health benefits. Additionally, its potential as a catalyst for polymerization reactions could be explored further. Finally, its potential as a ligand in coordination chemistry could be further studied to understand its role in molecular interactions.
Synthesemethoden
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, can be synthesized by a variety of methods. The most common method is the Friedel–Crafts acylation reaction, which is a type of reaction that combines an aromatic ring with an acyl group. In this reaction, an anhydride is used to react with the aromatic ring, and the result is a compound with a phenyl group attached to the aromatic ring.
Eigenschaften
IUPAC Name |
2-(3-cyanophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURHHNGZZESIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681182 |
Source


|
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-5-methoxybenzoic acid | |
CAS RN |
1178101-51-3 |
Source


|
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














